2,4,4'-Trichlorodiphenyl ether

概要

説明

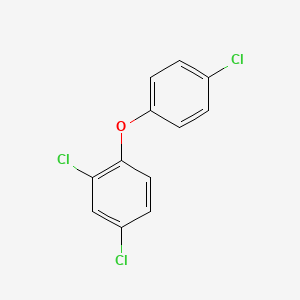

2,4,4’-Trichlorodiphenyl ether is an organic compound with the molecular formula C12H7Cl3O. It is a type of polychlorinated diphenyl ether, which consists of two benzene rings connected by an oxygen atom, with three chlorine atoms attached to the benzene rings. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4’-Trichlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method is the direct chlorination of diphenyl ether using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of 2,4,4’-Trichlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and efficiency .

化学反応の分析

Types of Reactions: 2,4,4’-Trichlorodiphenyl ether undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other groups such as hydroxyl or amino groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.

Major Products Formed:

Substitution: Formation of hydroxylated or aminated derivatives.

Oxidation: Production of quinones or other oxidized compounds.

Reduction: Formation of dechlorinated diphenyl ethers.

科学的研究の応用

Industrial Applications

a. Flame Retardants

One of the primary uses of 2,4,4'-Trichlorodiphenyl ether is as a flame retardant in various materials. Its effectiveness in reducing flammability makes it suitable for use in:

- Textiles : Used in clothing and upholstery to meet fire safety standards.

- Electronics : Incorporated into circuit boards and other electronic components to prevent ignition.

b. Antimicrobial Agent

Due to its antibacterial properties, this compound has been used in:

- Personal Care Products : Found in soaps, toothpaste, and deodorants to inhibit bacterial growth.

- Household Cleaners : Added to disinfectants and surface cleaners for enhanced antimicrobial efficacy.

Environmental Impact and Toxicological Studies

The widespread use of this compound has raised concerns about its environmental persistence and potential health effects. Various studies have documented its presence in aquatic environments and its bioaccumulation in wildlife.

a. Case Studies on Environmental Persistence

- A study by the CDC reported that 2,4-D compounds are frequently detected in surface waters due to runoff from agricultural applications . This highlights the need for monitoring and regulating its use.

- Research indicates that organisms such as Sphingomonas sp. strain SS33 can degrade 2,4-dihalodiphenyl ethers, showcasing potential bioremediation pathways .

b. Health Effects

Toxicological profiles have shown that exposure to this compound may lead to various health issues:

- Endocrine Disruption : Studies have linked exposure to chlorinated compounds with hormonal imbalances .

- Cancer Risk : Epidemiological studies suggest a correlation between exposure to organochlorines and increased incidences of non-Hodgkin lymphoma (NHL) among agricultural workers .

Regulatory Perspectives

Given the potential risks associated with this compound, regulatory bodies are increasingly scrutinizing its use:

- The Consumer Product Safety Commission (CPSC) has initiated assessments on polyhalogenated diphenyl ethers (PHDEs), including this compound .

- The International Agency for Research on Cancer (IARC) has included studies on chlorinated compounds in their evaluations regarding carcinogenicity .

Summary Table of Applications

| Application Area | Specific Uses | Potential Risks |

|---|---|---|

| Flame Retardants | Textiles, Electronics | Environmental persistence |

| Antimicrobial Agent | Personal Care Products | Endocrine disruption |

| Household Cleaners | Disinfectants | Health effects related to exposure |

作用機序

The mechanism of action of 2,4,4’-Trichlorodiphenyl ether involves its interaction with biological systems. It is known to interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage. Its molecular targets include various enzymes involved in detoxification and metabolic pathways .

類似化合物との比較

- 2,2’,4,4’-Tetrachlorodiphenyl ether

- 2,4,5-Trichlorodiphenyl ether

- 2,4-Dichlorodiphenyl ether

Comparison: 2,4,4’-Trichlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental persistence. Compared to other polychlorinated diphenyl ethers, it exhibits different physical and chemical properties, such as solubility and stability. These differences make it a valuable compound for studying the effects of chlorination on the behavior of diphenyl ethers .

生物活性

2,4,4'-Trichlorodiphenyl ether (TCDE) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental persistence. This article synthesizes current research findings regarding its biological activity, including its effects on endocrine systems, potential carcinogenicity, and its ecological impact.

Chemical Structure and Properties

This compound is classified as a member of the diphenyl ether family, characterized by two phenyl rings connected by an ether bond with three chlorine atoms attached to the phenyl rings. Its chemical formula is .

Endocrine Disruption

Research indicates that TCDE acts as an endocrine-disrupting compound (EDC) . EDCs interfere with hormone signaling pathways, particularly through interactions with hormone receptors. A study highlighted that similar compounds can activate androgen receptors (AR), which are crucial for male development and reproductive functions . Specifically, TCDE has been shown to exhibit both agonistic and antagonistic properties toward ARs in various cell lines.

Table 1: Summary of Endocrine Disruption Studies on TCDE

Carcinogenic Potential

The carcinogenic potential of TCDE has been evaluated in several studies. A case-control study found a significant correlation between elevated levels of organochlorines, including TCDE, and increased risk for NHL. The odds ratio for individuals with high exposure was significantly elevated (OR=21) compared to controls . This suggests that chronic exposure to TCDE may contribute to the development of certain cancers.

Ecotoxicological Impact

TCDE's persistence in the environment raises concerns about its ecological impact. It has been detected in various environmental matrices, including soil and water bodies. The compound's ability to bioaccumulate poses risks to aquatic organisms and potentially disrupts food chains.

Table 2: Environmental Persistence and Ecotoxicological Effects

| Environmental Matrix | Detection Frequency | Impact on Organisms |

|---|---|---|

| Soil | High | Bioaccumulation in terrestrial fauna |

| Water | Moderate | Toxicity to aquatic life forms |

| Sediments | High | Long-term ecological disruption |

Case Studies

- Prostate Cancer Cell Lines : In vitro studies using prostate cancer cell lines demonstrated that TCDE can induce cell proliferation via AR activation. This finding underscores the importance of assessing EDCs like TCDE in the context of prostate cancer risk .

- Non-Hodgkin Lymphoma Correlation : A notable epidemiological study linked high concentrations of TCDE and other organochlorines with increased NHL risk among exposed populations. The interaction between Epstein-Barr virus (EBV) antibodies and organochlorine levels further complicates the understanding of TCDE's role in carcinogenesis .

- Epigenetic Modifications : Research has indicated that exposure to EDCs like TCDE can lead to epigenetic changes in target tissues, such as alterations in DNA methylation patterns observed in prostate and testicular cells . These modifications may have long-term implications for reproductive health.

特性

IUPAC Name |

2,4-dichloro-1-(4-chlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIORTDHJOLELKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872042 | |

| Record name | 2,4,4'-trichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57321-63-8, 59039-21-3 | |

| Record name | Trichlorodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057321638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-Trichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059039213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-trichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4'-TRICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143JDA791V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxicological effects of 2,4,4'-trichlorodiphenyl ether on aquatic organisms?

A: Research indicates that this compound can bioaccumulate in fish. A study on brook trout exposed to various CDEs, including this compound, found that the compound was rapidly taken up by the fish and distributed to tissues like blood, liver, adipose tissue, and muscle []. The study also revealed slow depuration rates, meaning the compound persisted in the fish's system for extended periods. This bioaccumulation raises concerns about potential long-term effects on aquatic organisms and the food chain.

Q2: Does the presence of natural organic matter in water affect the photodegradation of this compound?

A: Yes, dissolved organic matter (DOM) plays a complex role in the phototransformation of this compound in aquatic environments []. While DOM can contribute to indirect photolysis of the compound, it also reduces the overall photolytic rate due to light screening and quenching effects. Interestingly, the presence of DOM was found to increase the yield of dioxins, highly toxic byproducts, during the phototransformation of this compound. This highlights the importance of considering DOM dynamics when assessing the environmental fate of such pollutants.

Q3: Can this compound be broken down by fungi?

A: Yes, research has shown that certain fungal species can metabolize this compound []. For instance, Trametes versicolor was found to transform the compound into several metabolites, including 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-xylopyranoside, 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-glucopyranoside, and 2,4-dichlorophenol. This biotransformation potential suggests a possible role for fungal bioremediation in mitigating the environmental impact of this compound contamination.

Q4: How does the structure of this compound influence its ability to induce xenobiotic metabolism in rats?

A: Studies on rats have shown that the position and degree of chlorination on diphenyl ether molecules significantly influence their ability to induce xenobiotic metabolism []. While this compound itself did not show significant induction of enzymes like aryl hydrocarbon hydroxylase (AHH) or changes in EPN detoxification, its isomers with different chlorine substitutions exhibited varying levels of induction. This structure-activity relationship highlights the importance of considering the specific arrangement of chlorine atoms when evaluating the potential biological effects of chlorinated diphenyl ethers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。